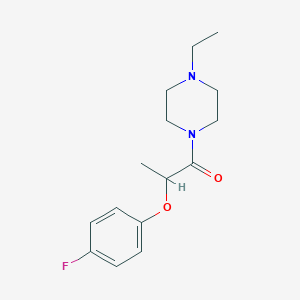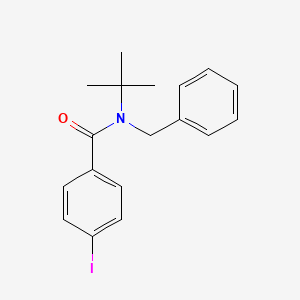![molecular formula C20H31NO7 B4043274 N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043274.png)
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxy group, a prop-2-enyl group, and an ethoxyethyl chain. The presence of oxalic acid further enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-prop-2-enylphenol with ethylene oxide to form the corresponding ethoxyethyl ether. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels. Additionally, safety measures and environmental considerations are crucial in the industrial production process to minimize any potential hazards and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl): Shares a similar methoxy and propenyl structure but lacks the ethoxyethyl and amine groups.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Contains an acetate group instead of the ethoxyethyl and amine groups.
Uniqueness
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its similar counterparts .
Properties
IUPAC Name |
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C2H2O4/c1-5-7-16-8-9-17(18(14-16)20-4)22-13-12-21-11-10-19-15(3)6-2;3-1(4)2(5)6/h5,8-9,14-15,19H,1,6-7,10-13H2,2-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOMTKYBQRUEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=C(C=C(C=C1)CC=C)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Methoxy-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043195.png)
![4-(butan-2-yloxy)-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B4043206.png)
![(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4043208.png)

![N,N-dimethyl-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4043210.png)

![4-[2-(2-allyl-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043231.png)
![[4-bromo-2-[(E)-(5-oxo-2-thiophen-2-yl-1,3-oxazol-4-ylidene)methyl]phenyl] methanesulfonate](/img/structure/B4043238.png)
![[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4043243.png)
![N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043248.png)
![2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043256.png)

![N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide](/img/structure/B4043273.png)

